![molecular formula C5H10N4 B13212292 methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13212292.png)
methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine can be synthesized through a click reaction between tripropargylamine and benzyl azide . This reaction is typically catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions often involve the use of an inert atmosphere and anhydrous solvents to prevent the oxidation of copper(I) to copper(II).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions and facilitate catalytic reactions.
Biology: The compound is employed in bioconjugation techniques to label proteins and enzymes.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine involves its ability to stabilize metal ions, particularly copper(I), in catalytic cycles . The triazole ring coordinates with the metal ion, preventing its oxidation and maintaining its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound also contains triazole rings and is used as a ligand in coordination chemistry.
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]methanamine: Another triazole derivative with similar applications in bioconjugation and catalysis.
Uniqueness
Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to stabilize metal ions and participate in click chemistry makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-methyl-2-(triazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-6-2-4-9-5-3-7-8-9/h3,5-6H,2,4H2,1H3 |
InChI Key |
LQWLEZPSTNSSEK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C=CN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate](/img/structure/B13212225.png)
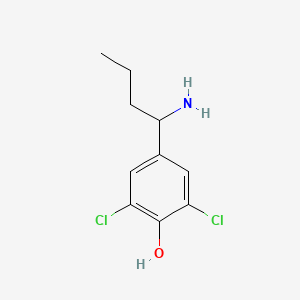
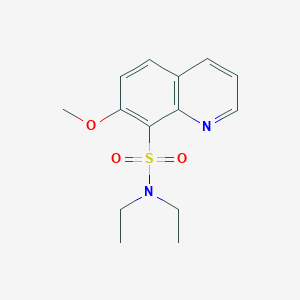

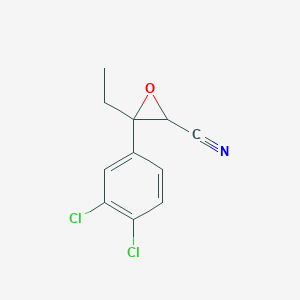
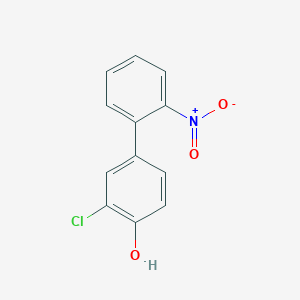
![[1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13212253.png)

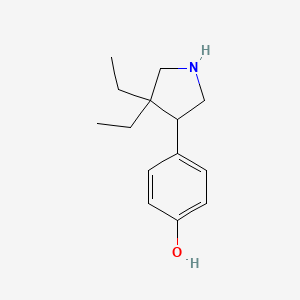
![tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13212278.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one](/img/structure/B13212281.png)
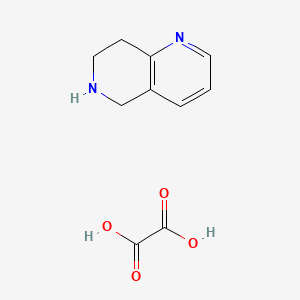
![1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13212285.png)
![5-Aminospiro[2.5]octan-6-one](/img/structure/B13212291.png)
